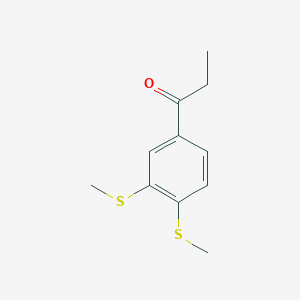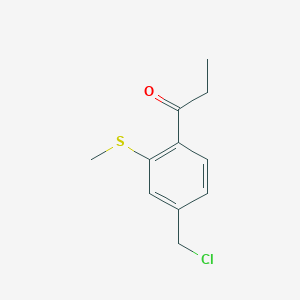
(2E)-N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound. It features a pyrimidine ring, which is a common structure in many biologically active molecules, and an acrylamide moiety, which is often involved in polymer chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with ethyl acetoacetate and urea, the pyrimidine ring can be formed through a Biginelli reaction.
Functionalization of the Pyrimidine Ring: Introduction of amino and diethyl groups to the pyrimidine ring through substitution reactions.
Formation of the Acrylamide Moiety: The acrylamide group can be introduced via a reaction between an appropriate amine and acryloyl chloride.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the acrylamide derivative under suitable conditions, such as using a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to modify the acrylamide moiety or the pyrimidine ring.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could yield a more saturated derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide could be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine Arabinoside: Another pyrimidine analog used in chemotherapy.
Acrylamide: A simpler compound used in polymer chemistry.
Uniqueness
(E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is unique due to its combination of a pyrimidine ring and an acrylamide moiety, which could confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C19H24N4O5 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
(E)-N-(4-amino-1,3-diethyl-2,6-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H24N4O5/c1-5-22-17(20)16(18(25)23(6-2)19(22)26)21-15(24)10-8-12-7-9-13(27-3)14(11-12)28-4/h7-11H,5-6,20H2,1-4H3,(H,21,24)/b10-8+ |
Clave InChI |
FNIQYOUSUJTZII-CSKARUKUSA-N |
SMILES isomérico |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N |
SMILES canónico |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


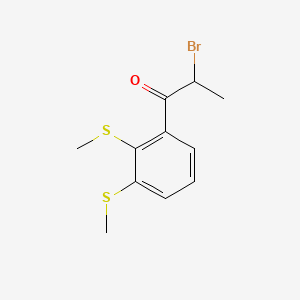
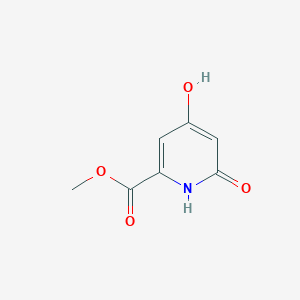
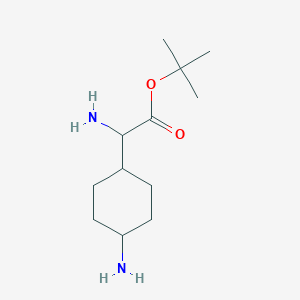

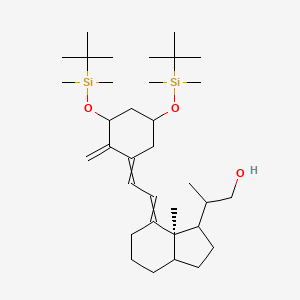
![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)

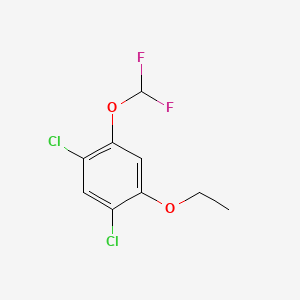
![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
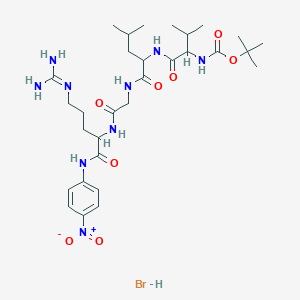
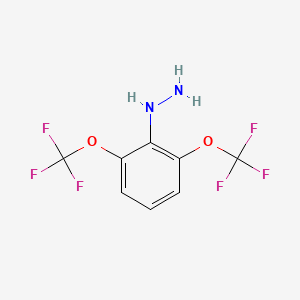
![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
